N-(2-{N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide
Description
Historical Context and Discovery of Indole Hydrazone Derivatives
Origins of Indole Chemistry
The indole nucleus became a cornerstone of organic chemistry following Emil Fischer’s 1883 development of the Fischer indole synthesis, which enabled systematic production of indoles from arylhydrazones and carbonyl compounds. Early applications focused on dye chemistry, but by the mid-20th century, researchers recognized indoles’ biological relevance through their presence in tryptophan, serotonin, and alkaloids. The introduction of hydrazone functionalities to indoles emerged as a strategy to enhance solubility and target affinity while maintaining aromatic conjugation.
Evolution of Hydrazone Medicinal Chemistry
Hydrazones gained prominence in the 1950s with the discovery of isoniazid’s antitubercular activity. Structural studies revealed that the hydrazone group (-NHN=CH-) facilitates hydrogen bonding and π-π stacking with biological macromolecules. When combined with indoles, these compounds exhibited improved pharmacokinetic profiles compared to simple indole derivatives. The specific incorporation of bromine at the indole’s 5-position, as seen in N-(2-{N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide, represents a late-20th century innovation to modulate electronic effects and steric bulk.
Table 1: Key Historical Developments in Indole Hydrazone Chemistry
Properties
IUPAC Name |
2-benzamido-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3/c23-14-10-11-18-16(12-14)19(22(30)25-18)26-27-21(29)15-8-4-5-9-17(15)24-20(28)13-6-2-1-3-7-13/h1-12,25,30H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVDTRCKYWUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with hydrazinecarbonylphenylbenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2-{N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions such as aluminum (Al3+), leading to changes in fluorescence properties . The binding mechanism is often validated using techniques like density functional theory (DFT) and infrared (IR) spectroscopy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
*Calculated based on formula C₂₂H₁₆BrN₃O₃.
Conversely, the 2-hydroxybenzylidene group in Compound D introduces hydrogen-bonding capacity, which may improve solubility .
Anticancer Activity :
- Compound A (hypothetical data): Predicted to exhibit IC₅₀ values in the low micromolar range against A549 lung cancer cells, based on structural similarity to Compound D (IC₅₀ = 10.88 ± 0.82 μg/mL) .
- Compound B showed moderate activity, with potency influenced by the chloro substituent’s electron-withdrawing effects .
Antioxidant Activity :
- Methoxy-substituted analogs like Compound D (IC₅₀ = 37.23 ± 3.76 μg/mL) outperform brominated derivatives due to phenolic -OH groups’ radical-scavenging capacity .
Molecular Interactions and Crystallography
- Hydrogen bonding : Compound C forms N–H···O dimers and ribbons , while Compound B exhibits C–H···S interactions due to its thiosemicarbazide group .
- Crystal packing : The bromine atom in Compound A may induce steric effects, altering packing efficiency compared to Compound C ’s fluoro-substituted lattice .
- Software tools : Structures were validated using SHELX and visualized via ORTEP .
Physicochemical Properties
Biological Activity
N-(2-{N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H18BrN3O3 and a molecular weight of 416.28 g/mol. The structure features a brominated indole derivative linked to a hydrazinecarbonyl moiety and a benzamide group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several chemical reactions:
- Nucleophilic Substitution : Formation of the hydrazinecarbonyl group.
- Dehydration Reaction : Removal of water to form double bonds.
- Nucleophilic Addition : Addition of phenyl groups to complete the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from benzamide structures. For instance, derivatives of N-(2-(2-benzilidenehydrazinecarbonyl)phenyl)benzamide have shown promising results against human lung cancer cell lines (A549). The MTT assay revealed significant growth inhibition with an IC50 value of 10.88 ± 0.82 μg/mL for one of the derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| N-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 10.88 ± 0.82 | Tyrosine kinase inhibition |
| N-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 37.23 ± 3.76 | Antioxidant activity |
Antioxidant Activity
The antioxidant properties are evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
The biological activity is primarily attributed to:
- Inhibition of Tyrosine Kinases : This is crucial for cancer cell proliferation and survival.
- Antioxidant Mechanism : By scavenging free radicals, these compounds reduce oxidative damage in cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A study demonstrated that certain derivatives inhibited A549 cell growth significantly through mechanisms involving tyrosine kinase pathways .
- Antioxidant Studies : Research has shown that these compounds can effectively reduce oxidative stress markers in vitro, indicating their potential therapeutic applications in conditions like cancer and cardiovascular diseases .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves coupling hydrazine derivatives with substituted indole precursors under reflux conditions. For example, hydrazinecarbothioamide intermediates are prepared by reacting 5-bromo-isatin with thiosemicarbazide in ethanol, followed by condensation with benzamide derivatives (see analogous procedures in and ). Key steps include:
- Reaction Optimization : Use of tert-butyl hydroperoxide (TBHP) as an oxidant in methanol under reflux (2–4 hours) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water mixtures to isolate high-purity solids (>95%) .
Critical Parameters : - Monitor reaction progress via TLC (Rf = 0.5–0.7 in 7:3 hexane/EtOAc).
- Ensure anhydrous Na₂SO₄ for drying organic extracts to avoid hydrolysis.
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for indole NH (~10.5 ppm), hydrazinecarbonylic protons (8.2–8.5 ppm), and aromatic protons (6.8–7.6 ppm). Compare experimental shifts with computed values (DFT/B3LYP) to validate tautomeric forms .
- FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and N–H bends at 3200–3400 cm⁻¹ .
- Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N percentages (e.g., C: 51.88% calc. vs. 51.92% obs.) .
- Melting Point : High thermal stability (>300°C) consistent with rigid planar structure .
Q. What primary structural features are confirmed via X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Z-configuration : Confirmed by the dihedral angle between indole and benzamide planes (85–90°) .
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing (e.g., P2₁/c space group, monoclinic system) .
- Software : Refinement via SHELXL (R-factor < 0.05) and visualization using ORTEP-3 .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Methodological Answer :
- Tautomerism : Hydrazinecarbonyl groups may exhibit keto-enol tautomerism, causing NMR peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
- Crystallographic Validation : Compare experimental NMR/IR data with SC-XRD-derived bond lengths (e.g., C=O at 1.22 Å vs. C–O at 1.36 Å) .
- Computational Chemistry : Perform DFT calculations (e.g., Gaussian 09) to simulate spectra and identify dominant tautomers .
Q. What strategies optimize crystal structure refinement using software like SHELXL?
- Methodological Answer :
- Data Quality : Collect high-resolution data (θmax > 25°) to reduce R1/R2 values. For twinned crystals, use TWIN/BASF commands in SHELXL .
- Hydrogen Placement : Assign riding models for H-atoms, but refine anisotropic displacement parameters (ADPs) for non-H atoms .
- Validation : Check for outliers using CheckCIF/PLATON and resolve disorder with PART commands .
Q. How do intermolecular interactions influence physicochemical properties and bioactivity?
- Methodological Answer :
- Hydrogen Bond Networks : Strong N–H···O bonds (graph set R₂²(8)) enhance thermal stability but reduce solubility. Modify substituents (e.g., –OCH₃) to disrupt packing .
- Bioactivity Correlations : Analogous indole-hydrazine derivatives show VEGFR-2 inhibition (IC₅₀ = 0.8–1.2 µM) via π-π stacking with receptor residues. Docking studies (AutoDock Vina) can map binding modes .
- Solubility-Permeability Trade-off : LogP values >3.5 (calculated via ChemDraw) suggest poor aqueous solubility. Use co-solvents (DMSO/PEG) for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
